5-(Benzylamino)isophthalic acid
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Overview
Description
5-(Benzylamino)isophthalic acid is a chemical compound characterized by the presence of a benzylamino group attached to the isophthalic acid structure
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with isophthalic acid. The benzylamino group is introduced through a reaction with benzylamine under specific conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
5-(Benzylamino)isophthalic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which 5-(Benzylamino)isophthalic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
4-(Benzylamino)isophthalic acid
3-(Benzylamino)isophthalic acid
Other benzylamino-substituted compounds
Uniqueness: 5-(Benzylamino)isophthalic acid is unique due to its specific position of the benzylamino group on the isophthalic acid structure, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H13NO4 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
5-(benzylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H13NO4/c17-14(18)11-6-12(15(19)20)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18)(H,19,20) |
InChI Key |
OQYGGLPPQWYWRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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